1-(3-chlorophenyl)-4-[(6-nitro-1,3-benzodioxol-5-yl)methyl]piperazine is a synthetic compound that acts as a potent and selective inhibitor of the enzyme monoacylglycerol lipase (MAGL). [] This enzyme is responsible for the breakdown of the endocannabinoid 2-arachidonoylglycerol (2-AG), a key signaling molecule in the nervous system. [] By inhibiting MAGL, this compound increases levels of 2-AG in the brain, leading to potential therapeutic effects in various conditions. []
1-(3-chlorophenyl)-4-[(6-nitro-1,3-benzodioxol-5-yl)methyl]piperazine exerts its primary biological activity by inhibiting the enzyme monoacylglycerol lipase (MAGL). [] This inhibition prevents the breakdown of 2-arachidonoylglycerol (2-AG), leading to an increase in its concentration within the brain. [] 2-AG is an endocannabinoid, a type of signaling molecule that activates cannabinoid receptors in the nervous system. [] By increasing 2-AG levels, this compound indirectly activates these receptors, potentially leading to a variety of downstream effects. []
The primary application of 1-(3-chlorophenyl)-4-[(6-nitro-1,3-benzodioxol-5-yl)methyl]piperazine in scientific research is as a pharmacological tool to study the endocannabinoid system, specifically the role of MAGL and 2-AG. [] By inhibiting MAGL and increasing 2-AG levels, researchers can investigate the effects of this endocannabinoid on various physiological processes and disease models.
For example, research indicates that 1-(3-chlorophenyl)-4-[(6-nitro-1,3-benzodioxol-5-yl)methyl]piperazine exhibits potential for alleviating neuropathic pain in mice. [] This finding suggests its potential as a therapeutic target for pain management. []
CAS No.: 53527-28-9
CAS No.: 19407-28-4
CAS No.: 1910-41-4
CAS No.: